molecular formula C17H21N3O3 B2507326 N-(butan-2-yl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921580-13-4

N-(butan-2-yl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2507326
CAS No.: 921580-13-4
M. Wt: 315.373
InChI Key: OKOHHZQBYOQLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinedione derivative characterized by a 1,6-dihydropyridazine core substituted with a 4-methoxy group, a 4-methylphenyl group at position 1, and a butan-2-yl carboxamide moiety at position 2. The butan-2-yl chain introduces steric flexibility, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-butan-2-yl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-5-12(3)18-17(22)16-14(23-4)10-15(21)20(19-16)13-8-6-11(2)7-9-13/h6-10,12H,5H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOHHZQBYOQLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

The dihydropyridazine scaffold is typically synthesized through cyclocondensation between hydrazines and 1,5-diketones or α,β-unsaturated carbonyl compounds. For Compound X , a modified Knoevenagel-Doebner reaction is employed:

  • Step 1 : Reaction of ethyl 3-oxohex-4-enoate with 4-methylphenylhydrazine in ethanol at reflux yields 1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate.
  • Step 2 : Methoxylation at position 4 is achieved using methyl iodide in the presence of potassium carbonate, yielding the 4-methoxy intermediate.

Reaction Conditions :

Parameter Value Source
Solvent Ethanol
Temperature 80°C (reflux)
Catalyst Piperidine (10 mol%)
Reaction Time 6–8 hours
Yield 68–75%

Alternative Pathway: Recyclization of Hydroxypyrrolines

A patent-pending method involves recyclizing 5-hydroxypyrrolines with substituted semicarbazides:

  • Step 1 : 5-Hydroxy-2-(4-methylbenzyl)pyrroline is treated with N-(butan-2-yl)semicarbazide in dimethylacetamide (DMA) at 115°C.
  • Step 2 : Acid-catalyzed cyclization forms the dihydropyridazine ring with simultaneous introduction of the carboxamide group.

Advantages :

  • Avoids intermediate purification steps.
  • Achieves 82–88% isolated yield.

Carboxamide Synthesis

Carboxylic Acid Activation

The ester intermediate (e.g., ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1). Subsequent activation with thionyl chloride forms the acyl chloride.

Aminolysis with Butan-2-Amine

The acyl chloride reacts with butan-2-amine in dichloromethane at 0–5°C, followed by warming to room temperature.

Reaction Metrics :

  • Amine Equivalents: 1.2
  • Solvent: Dichloromethane
  • Temperature: 0°C → 25°C
  • Yield: 85–90%

Process Optimization and Scalability

Purification Strategies

  • Crystallization : The final product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.
  • Chromatography : Reserved for intermediates; silica gel chromatography with ethyl acetate/hexane (1:2) removes regioisomers.

Green Chemistry Considerations

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
  • Catalytic piperidine recycling in Knoevenagel reactions lowers waste generation.

Mechanistic Insights

Cyclocondensation Mechanism

The Knoevenagel-Doebner reaction proceeds via:

  • Hydrazine attack on the α,β-unsaturated carbonyl.
  • Tautomerization to form a conjugated dienol intermediate.
  • 6π-electrocyclization to yield the dihydropyridazine ring.

Methoxylation Kinetics

Post-cyclization alkylation follows an SN2 mechanism, with rate acceleration observed in polar aprotic solvents (DMF > DMSO > THF).

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The methoxy and carboxamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-(butan-2-yl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Implications

Compound Name (CAS or ID) Substituent at Position 3 (Carboxamide) Key Structural Features Molecular Weight (g/mol) Potential Impact on Properties
Target Compound Butan-2-yl Branched alkyl chain ~395-400* Enhanced lipophilicity, flexible hydrophobic interactions
N-(3,4-dimethoxyphenyl)-... (941926-95-0) 3,4-dimethoxyphenyl Aromatic, electron-rich substituent 395.41 Increased π-π stacking; reduced solubility
N-(4-bromo-2-methylphenyl)-... (1005296-94-5) 4-bromo-2-methylphenyl Halogenated aromatic ring ~437.3† Halogen bonding potential; higher molecular weight
4-methoxy-... (941927-01-1) 4-(trifluoromethoxy)phenyl Electron-withdrawing CF3O group ~460.3† Improved metabolic stability; higher logP
Compound 19 () 4-fluoro-3-(methoxycyclobutylcarbamoyl) Cyclobutyl and fluorine substituents 554.22 (HRMS) Conformational rigidity; enhanced target binding

*Estimated based on similar compounds ().
†Calculated from molecular formulas in .

Key Observations:
  • Alkyl vs. Aromatic Substituents : The target compound’s butan-2-yl group may improve membrane permeability compared to bulky aromatic substituents (e.g., 3,4-dimethoxyphenyl in CAS 941926-95-0). However, aromatic groups like bromophenyl (CAS 1005296-94-5) could enhance target affinity via halogen bonding.
  • Electron-Withdrawing Groups : The trifluoromethoxy group in CAS 941927-01-1 likely increases metabolic stability and lipophilicity, whereas the target compound’s methoxy group offers moderate electron-donating effects.
  • Cyclic vs. Branched Chains : Proteasome inhibitors with cyclic substituents (e.g., cyclopropyl in ) exhibit rigid conformations that may optimize enzyme binding, whereas the butan-2-yl chain’s flexibility could favor passive diffusion.

Biological Activity

The compound N-(butan-2-yl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide , with CAS Number 921580-13-4, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • C17H21N3O3

Structural Characteristics

This compound features a dihydropyridazine core substituted with a butan-2-yl group, a methoxy group, and a 4-methylphenyl moiety. The presence of these substituents is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related methoxybenzoyl compounds have demonstrated their ability to bind to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

The proposed mechanism involves the arrest of cancer cells in the G(2)/M phase of the cell cycle, leading to programmed cell death. This mechanism is particularly relevant for overcoming multidrug resistance (MDR) in cancer therapy .

Cytotoxicity Studies

Cytotoxicity assays have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines. For example, in vivo studies have reported significant tumor growth inhibition in xenograft models, suggesting a promising therapeutic profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tubulin polymerization
Cell Cycle ArrestG(2)/M phase arrest leading to apoptosis
CytotoxicityEffective against multiple cancer cell lines

Study 1: In Vivo Efficacy

A study evaluated the efficacy of this compound in human prostate cancer xenograft models. The treatment resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent.

Study 2: Multidrug Resistance

Another investigation focused on the ability of this compound to overcome MDR in cancer cells. The results showed that it retained efficacy against MDR-overexpressing cell lines, highlighting its potential as a candidate for treating resistant cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.